molecular formula C16H16N2O B11860676 4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile CAS No. 664362-63-4

4-(4-Hydroxy-1-piperidinyl)-1-naphthonitrile

Cat. No.: B11860676
CAS No.: 664362-63-4
M. Wt: 252.31 g/mol
InChI Key: RXCZIWUUKLUWAE-UHFFFAOYSA-N
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Description

4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile is a chemical compound that features a naphthonitrile core substituted with a hydroxypiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile typically involves the reaction of 4-hydroxypiperidine with 1-naphthonitrile under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and it is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is often maintained between 80-120°C to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride for conversion to a chloride, followed by reaction with an appropriate nucleophile.

Major Products

    Oxidation: 4-(4-Oxopiperidin-1-yl)-1-naphthonitrile.

    Reduction: 4-(4-Hydroxypiperidin-1-yl)-1-naphthylamine.

    Substitution: 4-(4-Chloropiperidin-1-yl)-1-naphthonitrile.

Scientific Research Applications

4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxypiperidinyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the naphthonitrile core can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.

    1-Naphthonitrile: The core structure without the hydroxypiperidinyl substitution.

    4-(4-Chloropiperidin-1-yl)-1-naphthonitrile: A derivative where the hydroxyl group is replaced by a chlorine atom.

Uniqueness

4-(4-Hydroxypiperidin-1-yl)-1-naphthonitrile is unique due to the presence of both the hydroxypiperidinyl group and the naphthonitrile core, which confer distinct chemical and biological properties

Properties

CAS No.

664362-63-4

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

4-(4-hydroxypiperidin-1-yl)naphthalene-1-carbonitrile

InChI

InChI=1S/C16H16N2O/c17-11-12-5-6-16(15-4-2-1-3-14(12)15)18-9-7-13(19)8-10-18/h1-6,13,19H,7-10H2

InChI Key

RXCZIWUUKLUWAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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